![molecular formula C10H5IO2 B3385338 1,4-Naphthalenedione, 5-iodo- CAS No. 62784-50-3](/img/structure/B3385338.png)
1,4-Naphthalenedione, 5-iodo-
Overview
Description
1,4-Naphthalenedione, 5-iodo-, also known as iodoquinol, is a chemical compound that has been extensively used in scientific research due to its diverse biological activities. It is a halogenated derivative of 8-hydroxyquinoline and is primarily used as an antiprotozoal agent.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 5-iodo- is not fully understood. However, it is believed to act by inhibiting DNA synthesis and disrupting the electron transport chain in protozoa. It has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Iodoquinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several protozoa, including Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. It has also been shown to inhibit the growth of several bacterial and fungal species. In addition, 1,4-Naphthalenedione, 5-iodo- has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,4-Naphthalenedione, 5-iodo- is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of protozoa, bacteria, and fungi. Another advantage is its low toxicity, which makes it a suitable candidate for use in both in vitro and in vivo experiments.
One of the limitations of 1,4-Naphthalenedione, 5-iodo- is its poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research involving 1,4-Naphthalenedione, 5-iodo-. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in different types of cancer. Another area of interest is its potential as an antiviral agent. Preliminary studies have shown that 1,4-Naphthalenedione, 5-iodo- may be effective against several viruses, including HIV and Hepatitis C.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5-iodo- is a chemical compound that has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit antiprotozoal, antifungal, and antibacterial properties. It has also been investigated for its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in different therapeutic settings.
Scientific Research Applications
Iodoquinol has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit antiprotozoal, antifungal, and antibacterial properties. It has also been investigated for its potential as an anticancer agent. Iodoquinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
5-iodonaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYMWXPEWAVMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459923 | |
Record name | 1,4-Naphthalenedione, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 5-iodo- | |
CAS RN |
62784-50-3 | |
Record name | 1,4-Naphthalenedione, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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